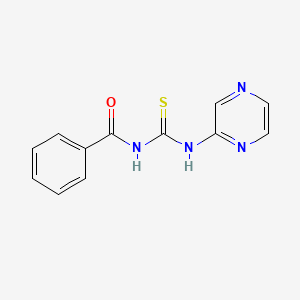

N-(pyrazin-2-ylcarbamothioyl)benzamide

Description

Significance of Pyrazine (B50134) and Benzamide (B126) Scaffolds in Heterocyclic Chemistry and Medicinal Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.govnih.gov The pyrazine and benzamide scaffolds are particularly prominent due to their presence in a wide array of biologically active compounds.

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a crucial component in numerous natural and synthetic compounds. nih.govmdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govmdpi.com The nitrogen atoms in the pyrazine ring can form hydrogen bonds, enhancing the molecule's ability to bind to biological targets. nih.govnih.gov Several FDA-approved drugs, such as the anticancer agent Bortezomib and the antitubercular drug Pyrazinamide (B1679903), feature a pyrazine core, highlighting its importance in drug discovery. mdpi.comnih.gov Research has shown that hybrid molecules incorporating a pyrazine ring often exhibit enhanced biological activity compared to their parent compounds. nih.gov

The benzamide scaffold is another "privileged structure" in medicinal chemistry, recognized for its role in a variety of pharmaceutical agents. researchgate.netnih.gov Benzamide derivatives have demonstrated a broad range of biological effects, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. researchgate.netwalshmedicalmedia.comnih.gov This functional group is a key structural feature in drugs targeting dopamine (B1211576) receptors, enzymes like PARP-1, and carbonic anhydrases. nih.govmedchemexpress.comnih.gov The stability and synthetic accessibility of the benzamide moiety make it a versatile building block for the development of new therapeutic candidates. researchgate.net

Overview of Carbamothioyl Functionalities and Their Research Utility

The carbamothioyl group, -C(=S)NH-, is the central linkage in N-(pyrazin-2-ylcarbamothioyl)benzamide and is characteristic of thiourea (B124793) derivatives. Thioureas are a class of organosulfur compounds with extensive applications in medicinal and agricultural chemistry. researchgate.netacs.org The thiourea moiety is not merely a linker but an active pharmacophore, contributing significantly to a molecule's biological profile. nih.govmdpi.com

The presence of both sulfur and nitrogen atoms allows carbamothioyl groups to act as effective hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. nih.gov Thiourea derivatives are known for a vast array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.govdergipark.org.tr They are also versatile intermediates for synthesizing various heterocyclic compounds. nih.gov The synthesis of N-acyl thioureas, such as the title compound, typically involves the reaction of an acyl isothiocyanate with an amine, a well-established synthetic route that allows for diverse molecular structures. nih.govresearchgate.net

Research Rationale and Academic Relevance of Investigating this compound

The investigation of this compound is founded on the well-established chemical principle of molecular hybridization. This strategy aims to create new chemical entities with potentially synergistic or novel biological activities by combining two or more known bioactive scaffolds. researchgate.net

The rationale for studying this specific compound is threefold:

Synergistic Bioactivity : By linking the pyrazine and benzamide scaffolds, both of which possess broad-spectrum pharmacological profiles, researchers hypothesize the creation of a hybrid molecule with enhanced or unique therapeutic properties. nih.govresearchgate.net

Novelty in Chemical Space : The combination of these three specific moieties represents a novel area of chemical space. Exploring such compounds is crucial for overcoming challenges like drug resistance and for the discovery of new mechanisms of action. nih.gov

The academic relevance of this research lies in its potential to yield new lead compounds for drug development. Studies on similar structures, such as N-acyl thiourea derivatives with other heterocyclic rings, have shown promising antimicrobial and anticancer activities, providing a strong precedent for the investigation of this compound. nih.govresearchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of Related Scaffolds

This table outlines the general physicochemical properties of the core components found in this compound. Data for the closely related N-(pyrazin-2-yl)benzamide is included for comparison. nih.gov

| Property | Pyrazine | Benzamide | N-(pyrazin-2-yl)benzamide |

| Molecular Formula | C₄H₄N₂ | C₇H₇NO | C₁₁H₉N₃O |

| Molecular Weight | 80.09 g/mol | 121.14 g/mol | 199.21 g/mol |

| Nature | Aromatic, Heterocyclic | Aromatic, Amide | Aromatic, Heterocyclic Amide |

| Key Feature | 1,4-Dinitrogen Heterocycle | Carboxamide Group | Combined Scaffolds |

Table 2: Reported Biological Activities of Core Scaffolds

This table summarizes the diverse biological activities reported in the scientific literature for derivatives containing the pyrazine, benzamide, and thiourea scaffolds.

| Scaffold | Reported Biological Activities | Representative References |

| Pyrazine | Anticancer, Antitubercular, Anti-inflammatory, Antibacterial, Antiviral | nih.govnih.govmdpi.comnih.gov |

| Benzamide | Anticancer, Antimicrobial, Analgesic, Anti-inflammatory, Enzyme Inhibition | researchgate.netwalshmedicalmedia.comnih.govnih.gov |

| Thiourea (Carbamothioyl) | Antibacterial, Antifungal, Anticancer, Antiviral, Enzyme Inhibition | researchgate.netnih.govmdpi.comdergipark.org.tr |

Properties

IUPAC Name |

N-(pyrazin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-11(9-4-2-1-3-5-9)16-12(18)15-10-8-13-6-7-14-10/h1-8H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCOZSVFQXGSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyrazin 2 Ylcarbamothioyl Benzamide and Its Derivatives

Precursor Synthesis Strategies for N-(pyrazin-2-ylcarbamothioyl)benzamide Formation

The formation of this compound relies on the availability of two key precursors: pyrazin-2-amine and benzoyl isothiocyanate.

Pyrazin-2-amine can be synthesized through various methods. One common approach involves the Chichibabin reaction, where pyrazine (B50134) is treated with sodium amide in an inert solvent. youtube.com Another method is the nucleophilic substitution of 2-chloropyrazine (B57796) with ammonia. youtube.com This reaction can be carried out using sodamide in liquid ammonia, which may also yield other products. youtube.com

Benzoyl isothiocyanate is a crucial intermediate that can be prepared through several routes. A widely used method involves the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. google.comchemicalbook.com This reaction is often carried out in a solvent like acetone (B3395972) or a mixture of dichloromethane (B109758) and acetone. google.comchemicalbook.com The use of a phase-transfer catalyst like PEG-400 can facilitate the reaction. chemicalbook.com An alternative approach utilizes the reaction of benzoyl chloride and sodium thiocyanate in water with a combination catalyst, which is reported to offer high purity and yield. guidechem.com Benzoyl isothiocyanate can also be synthesized from benzylamine (B48309) and thiocarbonyl chloride or through a one-pot synthesis involving benzylamine and carbon disulfide. chemicalbook.com

Optimized Reaction Pathways for the Synthesis of this compound

The principal method for synthesizing this compound involves the condensation reaction between pyrazin-2-amine and benzoyl isothiocyanate. This reaction is typically a nucleophilic addition of the amino group of pyrazin-2-amine to the electrophilic carbon atom of the isothiocyanate group of benzoyl isothiocyanate. nih.gov

The reaction is generally carried out in an appropriate solvent, such as acetone. google.com The freshly prepared benzoyl isothiocyanate solution in acetone is reacted with a solution of the amine. google.com The reaction often proceeds exothermically, and in some cases, refluxing for a period can ensure the completion of the reaction. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield of similar N-acyl thiourea (B124793) derivatives. mdpi.com

The general synthetic scheme can be represented as follows:

First, benzoyl chloride is reacted with ammonium thiocyanate in anhydrous acetone to form benzoyl isothiocyanate in situ. nih.gov

Then, pyrazin-2-amine is added to the reaction mixture, leading to the formation of this compound. nih.gov

The final product can be purified by crystallization or column chromatography. google.comchemicalbook.com

Derivatization Approaches and Systematic Structural Modifications of this compound

Systematic structural modifications of the this compound scaffold are undertaken to explore structure-activity relationships and develop new compounds with enhanced properties. These modifications typically focus on the pyrazine and benzamide (B126) moieties, as well as the thiourea linker.

Synthesis of Analogues with Substituted Pyrazine Moieties

Modifying the pyrazine ring is a common strategy to fine-tune the biological activity of the parent compound. This can be achieved by introducing various substituents onto the pyrazine core.

One approach involves starting with a substituted pyrazin-2-amine. For instance, 6-chloroaminopyrazine can be used instead of pyrazin-2-amine to introduce a chlorine atom onto the pyrazine ring. nih.gov This modification is often pursued because the introduction of a halogen can increase the lipophilicity of the molecule, which can be crucial for its biological activity. nih.gov A series of N-(6-chloropyrazin-2-yl)benzenesulfonamides has been synthesized by reacting 6-chloroaminopyrazine with various sulfonyl chlorides. nih.gov

Another strategy involves the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. nih.gov In this case, a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, is first synthesized and then further derivatized through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce various substituents at the 6-position of the pyrazine ring. nih.gov

The synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines (aliphatic, benzylamines, and morpholines) has also been reported, offering a versatile route to a range of substituted pyrazine compounds. nih.gov

Synthesis of Analogues with Substituted Benzamide Moieties

Modification of the benzamide portion of the molecule provides another avenue for creating diverse analogues. This is typically achieved by using substituted benzoyl chlorides in the initial synthesis of the corresponding benzoyl isothiocyanates.

For example, to synthesize analogues with a fluorine atom on the benzamide ring, 4-fluorobenzoyl chloride would be used as the starting material. This would lead to the formation of 4-fluoro-N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives. nih.gov Similarly, other substituted benzoyl chlorides can be employed to introduce a wide array of functional groups onto the phenyl ring of the benzamide moiety.

The synthesis of N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives involves reacting substituted benzoyl isothiocyanates with various sulfonamides. nih.gov This approach allows for the introduction of different substituents on both the benzamide and the sulfonamide parts of the molecule.

Formation of Thiourea-Containing Derivatives

The thiourea linkage is a key structural feature of this compound and its derivatives. The synthesis of various thiourea-containing compounds often involves the reaction of an isothiocyanate with an amine. tjnpr.orgorganic-chemistry.org

For instance, the synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas has been reported. tjnpr.org The general synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. nih.gov This highlights the versatility of the isothiocyanate intermediate in creating a wide range of thiourea derivatives.

Furthermore, thiourea derivatives can be synthesized through a one-pot reaction of an amine, carbon disulfide, and a base. chemicalbook.com This method provides a straightforward route to both symmetrical and unsymmetrical thioureas. organic-chemistry.org

Catalytic Methods in the Synthesis of this compound Analogues

Catalysis plays an increasingly important role in the synthesis of this compound analogues, offering more efficient and selective reaction pathways.

Palladium-catalyzed cross-coupling reactions are particularly useful for derivatizing the pyrazine ring. For example, palladium-catalyzed amination reactions have been employed to synthesize N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives from a chlorinated pyrazine intermediate. nih.gov The Suzuki cross-coupling reaction is another powerful tool, used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a bromo-substituted precursor and various aryl boronic acids using a palladium catalyst. mdpi.com

Thiourea derivatives themselves can act as organocatalysts. They can activate carbonyl and imine compounds for various transformations, including Michael additions. chemrxiv.org Bifunctional thiourea catalysts have been developed for asymmetric synthesis. libretexts.org In the context of synthesizing analogues, thiourea-based catalysts can be used to promote specific reactions, such as the chlorination of ketones. researchgate.net While not directly applied to the synthesis of the title compound in the provided results, the catalytic activity of thioureas suggests potential for developing novel synthetic routes.

Additionally, other catalytic systems are being explored for the synthesis of pyrazine derivatives in general. These include manganese pincer complexes for the dehydrogenative coupling of amino alcohols to form substituted pyrazines and iridium catalysts for the C-alkylation of N-heterocycles. nih.govacs.orgorganic-chemistry.org Lipozyme® TL IM has been used as a biocatalyst for the aminolysis of pyrazine esters to produce pyrazinamide derivatives. nih.gov

Interactive Data Table: Synthetic Methods for N-acyl Thiourea Derivatives

| Product Class | Reactants | Catalyst/Reagents | Key Features |

| N-acyl thioureas | Acid chloride, Ammonium thiocyanate, Heterocyclic amine | Anhydrous acetone | Two-step, one-pot synthesis via isothiocyanate intermediate. nih.gov |

| N-acyl thioureas | Acid chloride, Potassium thiocyanate, Amine | PEG-400 | Phase-transfer catalysis for improved reaction conditions. chemicalbook.com |

| N-acyl thioureas | Acid chloride, Sodium thiocyanate, Amine | Water, Combination catalyst | Heterogeneous reaction in water with high purity and yield. guidechem.com |

| Substituted pyrazinamide derivatives | Pyrazine esters, Various amines | Lipozyme® TL IM | Biocatalytic, green synthesis method. nih.gov |

| N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, Amines | Palladium catalyst | Palladium-catalyzed amination for pyrazine derivatization. nih.gov |

Coordination Chemistry of N Pyrazin 2 Ylcarbamothioyl Benzamide with Transition Metal Ions

Synthesis and Characterization of Metal Complexes of N-(pyrazin-2-ylcarbamothioyl)benzamide

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt, often a halide or acetate, in a suitable solvent. The general synthetic route is analogous to that used for similar N-acylthiourea ligands, such as N-(pyrimidin-2-ylcarbamothioyl)acetamide and [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl) benzamide]. researchgate.netekb.eg

The procedure generally consists of dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. A solution of the transition metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent is then added dropwise to the ligand solution. The reaction mixture is typically heated under reflux for a specific period to ensure the completion of the reaction. nih.gov Upon cooling, the resulting solid metal complex precipitates out of the solution, which is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator. researchgate.netnih.gov

The general reaction can be represented as: MCl₂ + 2L → [M(L)₂Cl₂] Where M represents a divalent transition metal ion (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and L represents the this compound ligand. The stoichiometry of the resulting complexes is often 1:2 (metal:ligand), leading to general formulas such as [M(L)₂Cl₂]. researchgate.net

Table 1: Representative Metal Complexes of this compound

| Metal Ion (M²⁺) | Proposed Complex Formula | Common Geometry |

| Manganese (II) | [Mn(C₁₂H₁₀N₄OS)₂Cl₂] | Octahedral |

| Cobalt (II) | [Co(C₁₂H₁₀N₄OS)₂Cl₂] | Octahedral |

| Nickel (II) | [Ni(C₁₂H₁₀N₄OS)₂Cl₂] | Octahedral |

| Copper (II) | [Cu(C₁₂H₁₀N₄OS)₂Cl₂] | Octahedral |

| Zinc (II) | [Zn(C₁₂H₁₀N₄OS)₂Cl₂] | Tetrahedral |

| Cadmium (II) | [Cd(C₁₂H₁₀N₄OS)₂Cl₂] | Octahedral |

The characterization of these newly synthesized complexes is carried out using various analytical techniques, including elemental analysis (C, H, N, S), which helps in confirming the proposed molecular formulas. researchgate.net

Elucidation of Ligand Coordination Modes and Geometries within Complexes

This compound is a flexible ligand capable of coordinating to metal ions in several ways due to the presence of multiple donor sites: the benzoyl oxygen atom, the thioamide sulfur atom, and the nitrogen atoms of the pyrazine (B50134) ring and the amide group. researchgate.net However, studies on analogous ligands, such as those derived from pyrimidine (B1678525) and pyrazole (B372694), suggest that the most common coordination mode is bidentate, involving the sulfur atom of the thiocarbonyl group and the oxygen atom of the benzoyl carbonyl group. researchgate.netiiste.org This forms a stable six-membered chelate ring with the metal ion.

In some cases, the pyrazine nitrogen can also participate in coordination. The pyrazine moiety can act as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers. researchgate.netresearchgate.net The specific coordination mode adopted often depends on factors like the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net

Based on the common 1:2 metal-to-ligand ratio and bidentate coordination through the S and O atoms, the resulting complexes with divalent transition metals like Mn(II), Co(II), and Ni(II) typically exhibit an octahedral geometry. researchgate.netiiste.org In a complex with the formula [M(L)₂Cl₂], the two ligand molecules would occupy four coordination sites in the equatorial plane, with the two chloride ions situated in the axial positions. For ions like Zn(II), a tetrahedral geometry is also possible. iiste.org The coordination sphere around the central metal ion is thus completed, leading to stable and well-defined geometric structures.

Spectroscopic and Analytical Characterization of Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. When this compound coordinates to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed. The spectrum of the free ligand shows prominent bands corresponding to the N-H, C=O, and C=S stretching vibrations. Upon complexation, the C=O and C=S stretching bands typically shift to lower frequencies (lower wavenumbers), indicating the involvement of the carbonyl oxygen and thiocarbonyl sulfur atoms in bonding with the metal ion. researchgate.netnih.gov The N-H stretching band usually remains largely unaffected, suggesting it does not participate in coordination. nih.gov The appearance of new, low-frequency bands can be attributed to the formation of M-S and M-O bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the electronic transitions occurring within the d-orbitals of the transition metal ion. du.edu.eg The free ligand typically exhibits intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and carbonyl/thiocarbonyl groups. researchgate.net Upon complexation, these bands may shift, and new, weaker bands appear in the visible region. These new bands are attributed to d-d electronic transitions of the central metal ion, and their position and number are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). du.edu.eg

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, such as those of Zn(II) or Cd(II), NMR spectroscopy is a powerful tool. In the ¹H NMR spectrum of a complex, the chemical shift of the N-H proton often shows a downfield shift compared to the free ligand, which is indicative of complex formation. Similarly, in the ¹³C NMR spectrum, the signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons shift upon coordination, providing further evidence for the involvement of these groups in bonding to the metal. researchgate.net

Table 2: Key Spectroscopic Data for Metal Complex Characterization

| Technique | Observation in Free Ligand (Approx. cm⁻¹) | Expected Change Upon Complexation (Approx. cm⁻¹) | Inference |

| FT-IR | ν(C=O): ~1670 | Shift to lower frequency (~1630) | Coordination via carbonyl oxygen |

| ν(C=S): ~850 | Shift to lower frequency (~800) | Coordination via thiocarbonyl sulfur | |

| - | New bands in far-IR (~450 and ~350) | Formation of M-O and M-S bonds | |

| UV-Vis | Intense UV bands (π→π, n→π) | Shifts in ligand bands | Ligand-to-metal charge transfer (LMCT) |

| No absorption in visible region | New, weak bands in visible region | d-d transitions, indicative of coordination geometry |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the transition metal complexes of this compound are dictated by the number of unpaired d-electrons in the central metal ion and the geometry of the complex. du.edu.eg

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons. youtube.com This information helps in distinguishing between different possible geometries, such as high-spin and low-spin octahedral complexes or tetrahedral complexes. du.edu.eg For instance, complexes of Mn(II) (d⁵), Co(II) (d⁷), and Ni(II) (d⁸) are paramagnetic due to the presence of unpaired electrons. dalalinstitute.com In contrast, Zn(II) (d¹⁰) complexes are expected to be diamagnetic as they contain no unpaired electrons. dalalinstitute.com The experimentally determined magnetic moment can be compared with the theoretical "spin-only" value to confirm the electronic configuration and oxidation state of the metal ion.

Electronic Properties: The electronic properties are closely linked to the d-orbital splitting caused by the ligand field. In an octahedral field, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. The energy difference between these sets corresponds to the energy of absorbed light in the visible spectrum, giving rise to the color of the complexes and the d-d transition bands observed in their UV-Vis spectra. du.edu.eg The nature of the ligand—in this case, coordinating through sulfur and oxygen—influences the magnitude of this splitting, which affects both the magnetic and spectroscopic properties of the complex.

Table 3: Expected Magnetic Properties for High-Spin Octahedral Complexes

| Metal Ion (M²⁺) | d-Electron Count | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.)* |

| Manganese (II) | d⁵ | 5 | 5.92 |

| Cobalt (II) | d⁷ | 3 | 3.87 |

| Nickel (II) | d⁸ | 2 | 2.83 |

| Copper (II) | d⁹ | 1 | 1.73 |

| Zinc (II) | d¹⁰ | 0 | 0 (Diamagnetic) |

*Calculated using the spin-only formula: μ_so = √n(n+2)

Exploration of Biological Activities of N Pyrazin 2 Ylcarbamothioyl Benzamide and Its Derivatives in Academic Research

Antimicrobial Activity Research

The rise of antimicrobial resistance has spurred research into novel chemical entities with activity against pathogenic microorganisms. nih.gov Pyrazine (B50134) derivatives, in particular, have been investigated for their efficacy against a range of bacteria, fungi, and mycobacteria. nih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into N-(pyrazin-2-yl)benzamides, which are retro-amide analogs of the target compound, has shown varied antibacterial activity. While many derivatives showed limited efficacy, certain substituted compounds demonstrated notable activity. Specifically, N-(5-chloropyrazin-2-yl)benzamides bearing a hydroxyl group on the benzene (B151609) ring were active against a panel of bacterial strains. nih.gov One derivative, N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide, exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Staphylococcus aureus and >64 µg/mL against Escherichia coli. nih.gov

Another study on different pyrazine scaffolds, specifically N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, also reported antibacterial properties against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov Similarly, related heterocyclic compounds incorporating a thiourea (B124793) skeleton have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected N-(pyrazin-2-yl)benzamide Derivatives

| Compound Name | Strain: S. aureus (MIC µg/mL) | Strain: E. coli (MIC µg/mL) |

|---|---|---|

| N-(5-chloropyrazin-2-yl)-2-hydroxybenzamide | >64 | >64 |

| N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide | 64 | >64 |

Antifungal Efficacy and Spectrum of Activity

The antifungal potential of pyrazine derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against various pathogenic fungi. nih.gov For instance, N-(5-chloropyrazin-2-yl)benzamides substituted with a hydroxyl group demonstrated a broad spectrum of activity, which included fungal strains. nih.gov

Specifically, N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide was found to be active against several Candida species and filamentous fungi. nih.gov The compound showed an MIC of 32 µg/mL against Candida albicans and Candida tropicalis, and 64 µg/mL against Candida krusei. nih.gov It also displayed activity against Aspergillus fumigatus with an MIC of 64 µg/mL. nih.gov However, a different study on substituted N-(pyrazin-2-yl)benzenesulfonamides found no significant antifungal activity against eight tested fungal strains up to the highest concentration tested. nih.gov

Table 2: Antifungal Activity of N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Candida tropicalis | 32 |

| Candida krusei | 64 |

| Aspergillus fumigatus | 64 |

| Trichophyton interdigitale | 32 |

Antimycobacterial Activity, Including Mycobacterium tuberculosis H37Rv

Pyrazinamide (B1679903) is a cornerstone first-line drug for tuberculosis (TB) treatment, which has driven extensive research into other pyrazine-containing compounds as potential antimycobacterial agents. nih.govnih.gov The virulent laboratory strain Mycobacterium tuberculosis H37Rv is a standard for in vitro testing. nih.gov

Several studies on N-(pyrazin-2-yl)benzamide derivatives have demonstrated promising activity against M. tuberculosis H37Rv. nih.gov Derivatives with a 5-chloro substitution on the pyrazine ring were generally more active. nih.gov The most potent compounds were N-(5-chloropyrazin-2-yl)benzamides with small alkyl groups at the 4-position of the benzene ring. nih.gov N-(5-chloro-pyrazin-2-yl)-4-ethylbenzamide, for example, showed an MIC of 3.13 µg/mL against M. tuberculosis H37Rv. nih.gov

In another series, substituted N-(pyrazin-2-yl)benzenesulfonamides were evaluated. The compounds 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide (sulfaclozine) both exhibited good activity against M. tuberculosis H37Rv, with MIC values of 6.25 µg/mL. nih.gov

Table 3: Antimycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis H37Rv

| Compound Name | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| N-(5-chloropyrazin-2-yl)-4-methylbenzamide | 6.25 | >10.2 |

| N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | 3.13 | >10.2 |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | >8 |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | >16 |

In Vitro and In Silico Mechanistic Studies of Antimicrobial Action (excluding clinical data)

To understand the structural features influencing antimicrobial activity, in silico studies are often employed. For N-(pyrazin-2-yl)benzamides, computational analyses of hydrogen-bond patterns, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) have been used to rationalize the differences in biological activities compared to their isomeric N-phenylpyrazine-2-carboxamides. nih.gov

Molecular docking studies are a common in silico technique to predict the binding interactions between a compound and a potential protein target. For a series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, docking simulations predicted strong interactions with the active site of target proteins, supporting their potential as antimicrobial agents. nih.gov In related pyrazine-based heterocycles, docking studies identified a pyrazine-pyridone derivative with a high binding affinity to a critical bacterial enzyme (PDB: 4DUH), suggesting a mechanism of action involving enzyme inhibition. nih.gov For N-(pyrazin-2-yl)benzenesulfonamides, docking studies suggested that the active compounds likely inhibit mycobacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway. nih.gov

Anticancer Activity Research

In addition to antimicrobial properties, pyrazine derivatives have shown promise in oncology research due to their cytotoxic effects against various cancer cell lines. nih.gov

Cytotoxicity against Specific Cancer Cell Lines (e.g., A549, C6, MCF-7, HepG2, KYSE-520, MV-411)

The cytotoxic potential of N-(pyrazin-2-ylcarbamothioyl)benzamide and its analogs has been evaluated against several human cancer cell lines.

A549 (Human Lung Carcinoma): Derivatives of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide displayed excellent anticancer activity against the A549 cell line, with IC₅₀ values as low as 17 µM. nih.gov

MCF-7 (Human Breast Adenocarcinoma): While direct data on the target compound is limited, related structures containing a thiourea skeleton have shown significant antiproliferative activity against MCF-7 cells. nih.gov For instance, a pyrazole (B372694) derivative incorporating a carbothioamide (thiourea) moiety, compound C5, exhibited a potent IC₅₀ of 0.08 µM against this cell line. nih.gov

HepG2 (Human Liver Carcinoma): The cytotoxicity of N-(pyrazin-2-yl)benzamide analogs was assessed against the HepG2 cell line to determine their selectivity. nih.gov Many of the tested compounds showed low cytotoxicity, with IC₅₀ values greater than 64 µg/mL, indicating good selectivity for mycobacteria over these cancer cells. nih.gov

There is currently a lack of specific published research on the cytotoxicity of this compound or its direct derivatives against C6 (rat glioma), KYSE-520 (human esophageal squamous carcinoma), and MV-411 (human acute myeloid leukemia) cell lines in the reviewed literature.

Table 4: Cytotoxic Activity of Selected Pyrazine and Thiourea Derivatives

| Compound Name/Class | Cell Line | IC₅₀ Value |

|---|---|---|

| N-(2-(6-chloro-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | A549 | 17 ± 0.5 µM |

| N-(2-(6-bromo-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | A549 | 19 ± 0.5 µM |

| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 µM |

| N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | HepG2 | >32 µg/mL |

Investigation of Anticancer Mechanisms (e.g., Apoptosis Induction, Inhibition of Cell Signaling Pathways, Molecular Target Identification)

Derivatives structurally related to this compound have demonstrated significant potential as anticancer agents, operating through various cellular mechanisms.

Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Research on pyrazine derivatives has shown they can trigger this process in cancer cells. For instance, one study found that the pyrazine derivative 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) inhibited the viability of human leukemia K562 cells with an IC50 of 25µM after 72 hours. nih.gov The mechanism was identified as apoptosis, characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl2 and Survivin. nih.gov Similarly, a novel pyrazinone compound, MY-03-01, was found to induce apoptosis in SKOV-3 ovarian cancer cells by activating the mitochondrial pathway, specifically involving caspase-9 and caspase-3. nih.gov N-substituted benzamides have also been shown to induce apoptosis by causing cytochrome c release and subsequent caspase-9 activation. nih.gov

Inhibition of Cell Signaling Pathways: These compounds are known to interfere with crucial cell signaling pathways that regulate cancer cell proliferation and survival. The SHP2 non-receptor protein tyrosine phosphatase, which is a key component of the RAS-ERK signaling pathway, has been identified as a major target. nih.gov Inhibition of SHP2 can prevent the adaptive resistance that tumors often develop in response to MEK inhibitors, suggesting a powerful combination therapy strategy. nih.gov Furthermore, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy, a cellular recycling process, by disrupting mTORC1 signaling. nih.gov Other benzamide (B126) derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers. researchgate.net

Molecular Target Identification: The anticancer activity of these derivatives is rooted in their ability to bind to specific molecular targets. Dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed from N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. brieflands.com In a similar vein, pyrazolo[3,4-d]pyrimidine-based analogues have been identified as multi-target inhibitors, showing activity against EGFR, VEGFR2, and Topoisomerase-II. mdpi.com Molecular docking studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives revealed strong intercalative interactions with their protein targets, supporting their cytotoxic effects on lung cancer cell lines. nih.gov

Enzyme Inhibition Studies

The benzamide and pyrazine moieties are common features in a variety of potent enzyme inhibitors, targeting enzymes implicated in cancer and other diseases.

Elastase Inhibition Potential

Human neutrophil elastase is a serine protease involved in inflammatory processes. High-throughput screening has identified compounds with an N-benzoylpyrazole core structure as potent elastase inhibitors. nih.gov Subsequent structure-activity relationship (SAR) analysis revealed that the presence of methyl groups on the pyrazole ring and specific substituents on the benzoyl group were critical for inhibitory activity. nih.gov This highlights the importance of the benzoyl portion of the molecule in elastase inhibition.

SHP2 Allosteric Inhibition

SHP2 phosphatase is a well-validated cancer target. The discovery of an allosteric binding site on SHP2 has opened new avenues for designing highly specific inhibitors. nih.gov Novel imidazopyrazine derivatives have been developed that are potent allosteric inhibitors of SHP2. nih.gov These compounds stabilize SHP2 in its auto-inhibited conformation by binding to a pocket at the interface of its N-SH2, C-SH2, and PTP domains. nih.gov Cocrystallization studies have confirmed the binding mode, showing key hydrogen bonds and cation-π interactions with residues like Arg111 and Glu249. nih.gov

| Compound | Description | IC₅₀ (nM) | Reference |

|---|---|---|---|

| SHP099 | Reference Allosteric Inhibitor | 71 | nih.gov |

| 1d | Imidazopyrazine Derivative | 74 | nih.gov |

| 2d | Imidazopyrazine Derivative (Dichlorophenyl group) | 47 | nih.gov |

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or Complex II of the mitochondrial respiratory chain, is a key enzyme in the Krebs cycle and has become a major target for fungicides. nih.govresearchgate.net Numerous pyrazole-carboxamide derivatives, which share structural similarities with this compound, have been synthesized and evaluated as SDH inhibitors. nih.gov These compounds show potent antifungal activity against a range of plant pathogens. researchgate.netresearchgate.net For example, certain benzothiazol-2-ylthiophenylpyrazole-4-carboxamides exhibited EC₅₀ values below 10 μg/mL against several fungi. nih.gov One derivative, compound 7d, showed a significant SDH inhibition with an IC₅₀ value of 3.293 μM, outperforming the commercial fungicide boscalid. researchgate.net

| Compound | Target Organism | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|

| Compound 7d (Pyrazole-4-carboxamide) | SDH Enzyme | 3.293 μM (IC₅₀) | researchgate.net |

| Fluxapyroxad (Commercial Fungicide) | SDH Enzyme | 5.991 μM (IC₅₀) | researchgate.net |

| Boscalid (Commercial Fungicide) | SDH Enzyme | 7.507 μM (IC₅₀) | researchgate.net |

| Compound Ig (Benzothiazole-pyrazole-carboxamide) | Cercospora arachidicola | <2 μg/mL (EC₅₀) | nih.gov |

| Compound 4d (Pyrazol-5-yl-benzamide) | Valsa mali | 0.21 mg L⁻¹ (EC₅₀) | researchgate.net |

Mechanistic Elucidation of Enzyme-Ligand Interactions

Computational techniques, particularly molecular docking, have been instrumental in understanding how these inhibitors interact with their target enzymes at an atomic level. walshmedicalmedia.comnih.govresearchgate.net Docking studies of pyrazine-2-carboxylic acid derivatives against the M. tuberculosis InhA protein have helped correlate binding energy with experimental activity. researchgate.net For SHP2 inhibitors, modeling confirmed binding to the allosteric site, revealing critical hydrogen bonds. nih.gov In the case of SDH inhibitors, molecular simulations suggest that hydrophobic interactions are the primary driving forces for the ligand-enzyme binding. nih.gov These in silico studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. semanticscholar.org

DNA Binding and Interaction Studies

Beyond targeting proteins, some pyrazine derivatives have been investigated for their ability to interact directly with DNA. nih.gov These interactions can disrupt DNA replication and transcription, leading to cellular death. Studies on low-molecular-weight pyrazine-based compounds, such as 2-chloro-3-hydrazinopyrazine (2Cl3HP), have demonstrated a notable affinity for DNA. nih.gov

The mode of binding is often non-covalent, involving intercalation, where the planar pyrazine ring inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction can be quantified using spectroscopic techniques to determine a binding constant. For instance, analysis showed that 2Cl3HP binds to DNA almost 1.65 times more strongly than its non-chlorinated analogue, indicating that substituents play a key role in modulating binding affinity. nih.gov Molecular docking simulations further support these findings, predicting that these small molecules fit into the grooves of the DNA structure. nih.gov This line of research suggests that DNA could be a potential molecular target for certain pyrazine-benzamide derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Pyrazin 2 Ylcarbamothioyl Benzamide Analogues

Systematic Analysis of Structural Modifications and Their Impact on Biological Activity

SAR studies for pyrazine-containing compounds reveal that even minor structural changes can significantly influence their biological profile. The core N-(pyrazin-2-ylcarbamothioyl)benzamide structure consists of three key components amenable to modification: the pyrazine (B50134) ring, the benzamide (B126) moiety, and the carbamothioyl (thiourea) linker.

Modifications of the Pyrazine Ring: The pyrazine ring is a versatile scaffold whose electronic properties and potential for hydrogen bonding can be fine-tuned through substitution. nih.gov Studies on related pyrazine derivatives have demonstrated that introducing substituents at various positions can modulate activity. For instance, in a series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide analogues, substitutions on the pyrazine ring were explored. nih.gov The introduction of different amine-containing groups at the 6-position of the pyrazine ring led to a range of biological activities. nih.gov Similarly, research on pyrazinoic acid (POA) analogues, a related class of compounds, showed that substitutions at the 3, 5, and 6 positions of the pyrazine ring were critical for antimycobacterial potency. nih.gov Specifically, alkylamino-group substitutions at the 3- and 5-positions of POA resulted in compounds that were 5 to 10-fold more potent than the parent molecule. nih.gov

Modifications of the Linker: While the thiourea (B124793) group (-NH-C(S)-NH-C(O)-) is a distinct feature of this compound, related studies often explore the impact of altering such linkers. In the development of cannabinoid receptor antagonists, amide and hydrazide analogues were compared to understand the effect of the linker on receptor binding affinity. nih.gov Replacing a nitrogen atom with a methine group or adding other heteroatoms within the linker region provided insights into the steric and electronic requirements for receptor interaction. nih.gov In a different series, an ether and ethylamine (B1201723) linker, -(O-CH2-CH2-NH)-, was used to connect a pyrazine scaffold to a benzamide moiety, demonstrating the versatility of linker chemistry in creating new derivatives with potent anticancer and antibacterial activities. nih.govrsc.org

The table below summarizes findings from a study on N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, illustrating the impact of pyrazine ring modifications on anticancer activity against the A549 lung cancer cell line. nih.govrsc.org

| Compound | Pyrazine Ring Substituent (at position 6) | Anticancer Activity (IC₅₀ in µM) |

| 12a | 4-methylpiperazin-1-yl | 19 ± 0.50 |

| 13a | 4-(pyridin-2-yl)piperazin-1-yl | 17 ± 0.5 |

This interactive table is based on data from studies on related pyrazine benzamide scaffolds. nih.govrsc.org

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound analogues, the key pharmacophoric features can be inferred from SAR studies and computational modeling.

The essential components generally include:

A Hydrogen Bond Donor/Acceptor Region: The pyrazine ring, with its two nitrogen atoms, is a key hydrogen bond acceptor. nih.gov The NH groups of the thiourea linker act as hydrogen bond donors. These interactions are often crucial for anchoring the ligand in the target's binding pocket.

An Aromatic/Hydrophobic Region: Both the pyrazine and the benzamide rings provide aromatic surfaces that can engage in hydrophobic and π-stacking interactions with receptor side chains. Molecular docking studies on related pyrazine derivatives have shown strong intercalative interactions with target proteins. nih.govrsc.org

A Defined Spatial Arrangement: The relative orientation of the pyrazine and benzamide rings, dictated by the thiourea linker, is critical. The linker provides a specific distance and geometry between the two aromatic systems, which must be complementary to the topology of the target's active site. In studies of other molecular classes, docking models have revealed that the active site may not be large enough to accommodate substituents at certain positions, highlighting the importance of substituent placement. mdpi.com

Based on the crystal structure of pyrazinoic acid bound to its target, PanD, researchers were able to identify the key interactions and design analogues with improved potency. nih.gov This highlights how understanding the target structure can directly inform pharmacophore identification.

Rational Design Strategies for Optimized this compound Analogues

Rational drug design utilizes the knowledge of a biological target's structure and the pharmacophoric requirements to create more potent and selective ligands. nih.gov This approach moves beyond random screening to a more focused and efficient discovery process.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres). For instance, the benzamide ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions or improve physicochemical properties. In the design of pyrazinoic acid analogues, ring and carboxylic acid bioisosteres were tested to improve potency and overcome resistance. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. nih.gov This allows for the in silico design of compounds with enhanced binding affinity. Docking studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were used to support the experimental findings of their biological activity. nih.gov

Property-Based Design: This strategy focuses on optimizing drug-like properties, such as solubility, permeability, and metabolic stability, in parallel with activity. nih.gov For example, modifications can be made to modulate the lipophilicity (logP) of the molecule to improve its oral bioavailability. In the design of renin inhibitors, oral bioavailability was optimized by modulating a side chain that binds in a specific subsite of the target enzyme. nih.gov

The integration of combinatorial chemistry with molecular docking and deep learning represents an advanced rational design strategy. nih.gov This allows for the generation and evaluation of vast virtual libraries of compounds, from which the most promising candidates are selected for synthesis and testing. nih.gov

Fragment-Based Drug Design Considerations for this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is an alternative approach where small, low-complexity molecules ("fragments") that bind weakly to the target are identified and then grown, linked, or merged to produce a high-affinity lead compound. frontiersin.orgmdpi.com The this compound scaffold is well-suited for a hypothetical FBDD approach.

Deconstruction of the Scaffold: The molecule can be deconstructed into three primary fragments:

Fragment A: Pyrazine or a substituted pyrazine.

Fragment B: A thiourea or urea-like linker.

Fragment C: Benzamide or a substituted benzoyl group.

FBDD Strategy: A typical FBDD campaign would involve screening a library of fragments to identify those that bind to the target of interest. rsc.org For example, a library containing various pyrazine, aminothiazole, and other heterocyclic fragments could be screened. nih.gov Once initial hits are identified using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography, they can be elaborated. frontiersin.orgrsc.org

Fragment Growing: If a pyrazine fragment shows binding, chemical groups could be added to it to extend into adjacent pockets of the binding site, progressively increasing affinity. frontiersin.org

Fragment Linking: If separate fragments, such as a pyrazine and a benzoyl derivative, are found to bind in neighboring sites, they could be connected with an appropriate linker (like thiourea) to create a single, more potent molecule.

Fragment Merging/Reconstruction: Privileged fragments from known active molecules can be combined in novel ways. nih.gov For instance, the benzamide fragment from one class of inhibitors could be combined with the pyrazine ring from another to generate a new hybrid scaffold. nih.gov

This deconstruction-reconstruction approach allows for efficient exploration of the chemical space around the this compound core, potentially leading to novel inhibitors with optimized potency and drug-like properties. nih.gov

Future Research Directions and Translational Perspectives for N Pyrazin 2 Ylcarbamothioyl Benzamide in Chemical Biology

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of N-acylthiourea derivatives typically involves a two-step process: the reaction of an acid chloride with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate, followed by condensation with an amine. nih.govmdpi.comuokerbala.edu.iq While effective, this approach can be optimized for better yields, purity, and sustainability. Future synthetic research should explore modern methodologies to streamline the production of N-(pyrazin-2-ylcarbamothioyl)benzamide and its analogues.

Key areas for development include:

Catalyst Innovation: The use of novel catalysts could significantly improve reaction efficiency. For instance, bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, have shown high productivity in amidation reactions and could be adapted for the synthesis of N-acylthioureas. mdpi.com

One-Pot Reactions: Developing one-pot synthesis protocols, potentially mediated by reagents like titanium tetrachloride (TiCl₄) which has been used for related carboxamides, could reduce reaction time, minimize waste, and simplify purification processes. mdpi.com

Green Chemistry Approaches: The integration of green chemistry principles is crucial. This includes exploring solvent-free reaction conditions, using water as a solvent where possible, and employing microwave-assisted or ultrasound-assisted synthesis to reduce energy consumption and reaction times.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Applying this technology would be a significant advancement over traditional batch processing for creating a library of derivatives.

Table 1: Comparison of Synthetic Methodologies for N-acylthiourea Production

| Methodology | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Conventional Batch Synthesis | Two-step reaction involving formation of benzoyl isothiocyanate followed by reaction with pyrazin-2-amine in a solvent like acetone (B3395972). mdpi.comuokerbala.edu.iq | Established and well-understood procedure. |

| Catalytic Synthesis | Use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), to drive the amidation reaction. mdpi.com | Higher yields, catalyst reusability, milder reaction conditions. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, improved yields, and higher purity. |

| Continuous Flow Chemistry | The reaction is performed in a continuously flowing stream within a microreactor. | Enhanced safety, scalability, precise process control, and easy automation. |

Advanced Computational Modeling for Predictive Studies and Target Identification

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the discovery of its biological targets. While techniques like Density Functional Theory (DFT) have been used to analyze the electronic properties of similar molecules, future work should embrace more advanced and predictive computational strategies. mdpi.com

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing robust QSAR models using machine learning algorithms can predict the biological activity of novel derivatives, enabling the prioritization of compounds for synthesis and testing.

Pharmacophore Modeling and Virtual Screening: Constructing pharmacophore models based on the this compound scaffold can be used to screen large compound libraries to identify molecules with similar interaction features and potentially similar biological activities.

Target Fishing and Inverse Docking: Instead of docking the molecule into a known target, "target fishing" or inverse docking techniques screen the compound against a wide array of known protein structures. nih.govnih.gov This approach can uncover unexpected biological targets and new mechanisms of action. For instance, this method identified matrix metalloproteinase-8 as a potential target for related N-(pyrazin-2-yl)benzenesulfonamides. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, revealing the stability of the interaction and the key residues involved, which is critical for mechanism elucidation and lead optimization.

Table 2: Advanced Computational Approaches for Drug Discovery

| Computational Method | Application for this compound | Expected Outcome |

|---|---|---|

| Machine Learning (QSAR) | Predict biological activity of a library of derivatives based on their structural features. | Prioritization of high-potency compounds for synthesis; reduced cost and time. |

| Target Fishing/Inverse Docking | Screen the compound against a database of protein structures to find potential binding partners. nih.govnih.gov | Identification of novel biological targets and potential off-target effects. |

| Molecular Dynamics Simulations | Simulate the compound's interaction with a putative target over time. | Understanding of binding stability, conformational changes, and mechanism of action. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or interactions where electronic effects are critical. | Detailed insight into catalytic mechanisms and transition state stabilization. |

Exploration of New Biological Targets and Mechanisms beyond Current Scope (excluding clinical applications)

The N-acylthiourea and pyrazine (B50134) moieties are present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.govresearchgate.net While initial studies might focus on these known areas, the full potential of this compound lies in exploring novel biological space.

Future research should be directed towards:

Screening Against Novel Enzyme Classes: Beyond common targets, the compound should be screened against less conventional but important enzyme families. For example, related 1,3,4-thiadiazole derivatives have been investigated as inhibitors of lipoxygenase (LOX) enzymes, which are involved in inflammation and tumorigenesis. brieflands.com Other promising targets include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are relevant in various pathological processes. nih.govnih.gov

Probing Protein-Protein Interactions (PPIs): The scaffold may be suitable for designing inhibitors of PPIs, which are notoriously difficult targets. Its structure offers multiple points for modification to achieve the necessary spatial arrangement to disrupt a protein complex.

Elucidation of Molecular Mechanisms: Moving beyond simple activity screening, detailed mechanistic studies are essential. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can confirm direct target engagement and quantify binding affinity. Cellular studies using reporter assays, gene expression analysis, and proteomics can then unravel the downstream biological consequences of target inhibition.

Table 3: Potential Novel Biological Targets for Investigation

| Target Class | Rationale | Potential Application in Chemical Biology |

|---|---|---|

| Lipoxygenases (LOXs) | Other heterocyclic thiourea (B124793) derivatives show LOX inhibition; these enzymes are involved in inflammatory signaling. brieflands.com | As a chemical probe to study inflammatory pathways. |

| Matrix Metalloproteinases (MMPs) | Identified as a potential target for structurally similar sulfonamides via target fishing. nih.govnih.gov | To investigate the role of specific MMPs in tissue remodeling and disease. |

| Histone Deacetylases (HDACs) | Acylthioureas have been designed as potential HDAC inhibitors. nih.gov | For studying epigenetic regulation and gene expression. |

| Urease | Thiourea-based compounds are known inhibitors of urease, an important enzyme in certain pathogens. mdpi.com | Development of probes to study microbial pathogenesis. |

Integration with Multi-Target Drug Discovery Paradigms

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction as a more effective strategy for complex diseases than the traditional single-target approach. The hybrid nature of this compound, containing multiple recognized pharmacophores, makes it an ideal candidate for a multi-target discovery platform.

Future research in this area should involve:

Rational Design of Polypharmacological Agents: Systematically modifying the pyrazine, benzamide (B126), and thiourea components of the molecule to deliberately engage two or more distinct biological targets. For example, derivatives could be designed to simultaneously inhibit a protein kinase and a histone-modifying enzyme, a combination known to be synergistic in certain cancer models.

Systems Biology Approaches: Utilizing systems biology and network pharmacology to identify optimal target combinations within a disease-relevant pathway. This computational analysis can guide the rational design of multi-target ligands.

Development of Dual-Target Assays: Creating and validating biochemical and cellular assays that can simultaneously measure the activity of a compound against multiple targets. This is crucial for efficiently optimizing multi-target engagement and selectivity.

By pursuing these advanced research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for its use as a versatile tool in chemical biology and as a foundational scaffold for the development of next-generation therapeutic probes.

Q & A

Basic: What are the standard synthetic routes for N-(pyrazin-2-ylcarbamothioyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

- Step 1 : Formation of a carbonyl isothiocyanate intermediate via reaction of benzoyl chloride with potassium thiocyanate in acetone .

- Step 2 : Condensation with pyrazin-2-amine under basic conditions (e.g., pyridine or triethylamine) to yield the target compound.

Optimization : Temperature control (reflux vs. room temperature), solvent polarity (e.g., CH₂Cl₂ for better solubility of intermediates), and stoichiometric ratios (excess amine to drive condensation) are critical. Characterization via IR spectroscopy (C=S stretch at ~1250 cm⁻¹) and elemental analysis validates purity .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- IR Spectroscopy : Identifies thioureido (C=S) and amide (C=O) functional groups .

- NMR : ¹H NMR resolves pyrazine proton environments (δ 8.5–9.5 ppm), while ¹³C NMR confirms carbamothioyl carbon shifts (~180 ppm for C=S) .

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks. Software like ORTEP-3 and WinGX are used for structure refinement .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Functional Group Modifications : Replace pyrazine with other heterocycles (e.g., pyridine or triazole) to alter electronic properties.

- Thioureido vs. Ureido : Compare C=S (thioureido) and C=O (ureido) analogs to assess hydrogen-bonding capacity and target affinity.

- Case Study : In related benzamides, methyl substituents on the aromatic ring improved metabolic stability by reducing cytochrome P450 interactions .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). Pyrazine’s π-π stacking and thioureido’s hydrogen-bonding are critical .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. Charge distribution maps guide substituent placement for target engagement .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay) to confirm mechanism-specific effects .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Duncan’s test) to assess significance of dose-response trends .

Advanced: What strategies improve the solubility and bioavailability of this compound derivatives?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) to enhance aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

- Lipinski’s Rule Compliance : Optimize logP (<5) and molecular weight (<500 Da) via substituent truncation or polar group addition .

Methodological: How can researchers validate synthetic intermediates in multi-step routes?

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization.

- LC-MS : Confirm intermediate masses (e.g., [M+H]⁺ peaks) and purity before proceeding to subsequent steps .

- Isolation Techniques : Use column chromatography (silica or reverse-phase) to separate byproducts, especially thiocyanate intermediates .

Methodological: What are best practices for handling air- or moisture-sensitive reagents in thioureido synthesis?

- Schlenk Line Techniques : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of isothiocyanate intermediates .

- Drying Solvents : Use molecular sieves or distillation for acetone or CH₂Cl₂ to avoid side reactions.

- Low-Temperature Quenching : Add cold aqueous NaHCO₃ to terminate reactions and stabilize products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.